Arganine G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

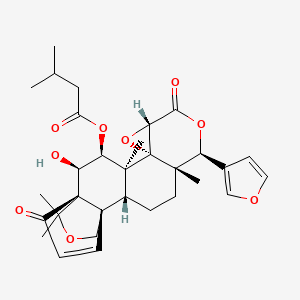

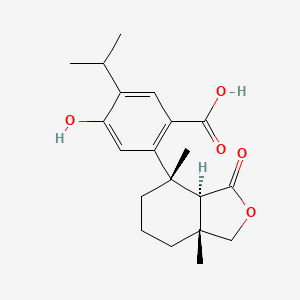

Arganine G is a natural product found in Argania spinosa with data available.

科学的研究の応用

Metabolic Versatility of Arginine

Arginine, a semiessential amino acid in humans, is recognized for its extensive metabolic versatility. It serves as a precursor for numerous critical compounds including urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. The complex and highly regulated pathways of arginine metabolism underscore its significant role in both whole-body and cellular levels. Notably, arginine's limited availability can specifically influence the expression of genes involved in its own metabolism, highlighting its intricate involvement in various biological processes (S. Morris, 2006).

Arginine in Endothelial Function and Vascular Health

Arginine's role extends to the regulation of endothelial function and vascular tone, with significant implications for conditions such as hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus. Supplementation studies have explored arginine's potential in improving vascular health and mitigating disease progression, underscoring its importance in cardiovascular research (J. Gambardella et al., 2020).

Arginine in Metabolic Engineering and Industrial Production

The industrial production of L-arginine and its derivatives has been a focus of research, utilizing microorganisms for enhanced production. Advances in metabolic engineering have facilitated the development of strains capable of higher arginine titers, contributing to both medicinal and industrial applications. This area of research not only aims at improving arginine production efficiencies but also explores the production of valuable arginine-derived compounds like L-ornithine and putrescine, which have applications ranging from medical therapies to bio-based polymer production (J. Shin & S. Lee, 2014).

Role of Arginine in Protein Interactions and Stability

Arginine has been identified as a key agent in suppressing protein aggregation and enhancing protein solubility during refolding and purification processes. Its mechanism, while not fully elucidated, is believed to involve weak interactions with proteins, affecting their solubility and stability. This property of arginine is leveraged in biotechnological applications to improve protein yield and functionality, offering insights into protein chemistry and potential therapeutic applications (T. Arakawa et al., 2007).

特性

分子式 |

C47H76O19 |

|---|---|

分子量 |

945.1 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O19/c1-41(2)11-13-46(40(59)66-38-32(56)30(54)29(53)25(17-48)62-38)14-12-44(5)22(23(46)15-41)7-8-28-42(3)16-24(52)36(43(4,19-50)27(42)9-10-45(28,44)6)65-37-33(57)31(55)34(26(18-49)63-37)64-39-35(58)47(60,20-51)21-61-39/h7,23-39,48-58,60H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-,42-,43-,44+,45+,46-,47+/m0/s1 |

InChIキー |

IREDSSCMDSSSOX-CRRABXGMSA-N |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@](CO8)(CO)O)O)O)O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(CO7)(CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

同義語 |

3-O-apiofuranosyl-1-4-glucopyranosyl--28-O-glucopyranosyl-bayogenin arganine G |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

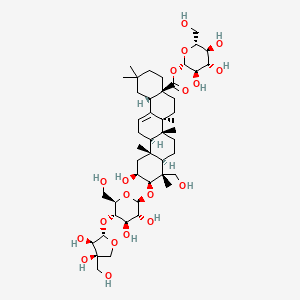

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)

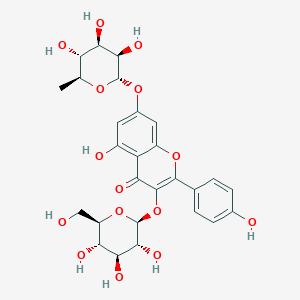

![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)